dibromonickel;1,2-dimethoxyethane
CAS No.:
Cat. No.: VC13576267
Molecular Formula: C4H10Br2NiO2
Molecular Weight: 308.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10Br2NiO2 |
|---|---|
| Molecular Weight | 308.62 g/mol |
| IUPAC Name | dibromonickel;1,2-dimethoxyethane |
| Standard InChI | InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | VHSVJTYBTJCDFL-UHFFFAOYSA-L |
| SMILES | COCCOC.[Ni](Br)Br |
| Canonical SMILES | COCCOC.[Ni](Br)Br |
Introduction
Chemical Identity and Synthesis
Composition and Nomenclature
Dibromonickel;1,2-dimethoxyethane is systematically named as bis(μ₂-bromo)-μ-(1,2-dimethoxyethane)-dinickel(II). Its molecular formula is C₄H₁₀Br₂NiO₂, with a molar mass of 314.64 g/mol . The structure comprises a nickel(II) center coordinated to two bromine atoms and one dme ligand, which acts as a bidentate ether donor . The dme ligand (C₄H₁₀O₂) is a cyclic ether with two methoxy groups attached to adjacent carbon atoms, contributing to the complex’s solubility in polar aprotic solvents .
Synthesis and Purification
The synthesis of NiBr₂·dme typically involves refluxing anhydrous nickel(II) bromide with a stoichiometric amount of 1,2-dimethoxyethane in an inert atmosphere . The reaction proceeds as follows:
Purification is achieved through recrystallization from tetrahydrofuran (THF) or diethyl ether, yielding green crystalline solids . The purity of the product is confirmed via elemental analysis and X-ray crystallography, which reveals a distorted tetrahedral geometry around the nickel center .
Molecular Structure and Bonding
Crystallographic Characterization
X-ray diffraction studies of NiBr₂·dme reveal a mononuclear structure with the nickel atom adopting a distorted tetrahedral coordination geometry . The Ni–Br bond lengths range from 2.35–2.40 Å, while the Ni–O bonds from the dme ligand measure 2.05–2.10 Å . The dme ligand’s methoxy groups adopt a gauche conformation, minimizing steric hindrance and stabilizing the complex .
Table 1: Key Structural Parameters of NiBr₂·dme
Electronic Structure
The electronic configuration of nickel(II) in NiBr₂·dme is d⁸, with a high-spin state due to weak field ligands (Br⁻ and dme). Density functional theory (DFT) calculations indicate a HOMO localized on the nickel center, facilitating oxidative addition reactions in catalytic cycles .
Physicochemical Properties
Thermal Stability
NiBr₂·dme exhibits moderate thermal stability, decomposing at 180–200°C to form nickel metal, bromine gas, and dimethyl ether. Differential scanning calorimetry (DSC) shows an exothermic decomposition peak at 195°C.
Solubility and Reactivity
The complex is soluble in polar aprotic solvents (e.g., THF, DMF) but insoluble in hydrocarbons . It reacts with Lewis acids like MAO to generate active catalytic species for olefin polymerization .
Catalytic Applications
Ethylene Oligomerization
NiBr₂·dme, when activated by MAO, catalyzes ethylene oligomerization to α-olefins (C₄–C₁₈) at 10–50°C . The reaction follows a Cossee-Arlman mechanism, involving:
-
Oxidative addition of ethylene to Ni(II).
-
Chain propagation via repeated ethylene insertion.
Table 2: Catalytic Performance in Ethylene Oligomerization
Co-Dimerization of Ethylene and 1-Hexene
NiBr₂·dme enables cross-dimerization of ethylene and 1-hexene to form C₈ olefins with 85% selectivity . This contrasts with traditional catalysts that favor ethylene homooligomerization, highlighting NiBr₂·dme’s unique regioselectivity .
Recent Advances and Mechanistic Insights
Isomerization of 1-Hexene
In the presence of MAO, NiBr₂·dme isomerizes 1-hexene to 2-hexene via a nickel-hydride intermediate . Kinetic studies reveal first-order dependence on 1-hexene concentration, with activation parameters:
Role of [2.2]Paracyclophane Ligands
Modifying the dme ligand with [2.2]paracyclophanyl groups enhances steric bulk, shifting selectivity toward dimerization over polymerization . X-ray structures of these derivatives show shortened Ni–O bonds (2.02 Å), increasing catalytic activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume